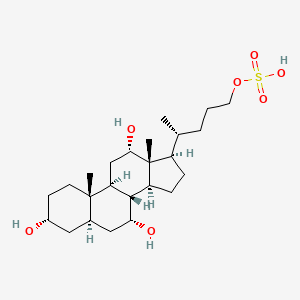
Petromyzonol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,7alpha,12alpha-trihydroxy-5alpha-cholan-24-yl sulfate is a steroid sulfate. It derives from a 5alpha-cholane-3alpha,7alpha,12alpha,24-tetrol. It is a conjugate acid of a 3alpha,7alpha,12alpha-trihydroxy-5alpha-cholan-24-yl sulfate(1-).
Applications De Recherche Scientifique
Pheromone-Based Pest Management
Petromyzonol sulfate is identified as one of the active components of a migratory pheromone for sea lampreys, an invasive species in the Laurentian Great Lakes. This pheromone shows remarkable potency and is promising for enhancing control strategies in integrated pest management programs. Synthesis of such pheromones presents both scientific and policy challenges, like acquiring support for the science, synthesizing sufficient quantities, and regulating this new type of ‘pesticide’ (Sorensen & Hoye, 2007).
Identification and Structural Analysis
Petromyzonol sulfate, along with other related compounds, has been structurally characterized, providing insights into their roles as chemical signals. Studies include the identification of novel compounds and the determination of their absolute configuration using spectroscopic analyses (Li et al., 2013), (Hoye et al., 2007).
Role in Sea Lamprey Life Cycle
Petromyzonol sulfate and its derivatives serve as chemoattractants during various stages of the sea lamprey's life cycle, crucial for successful reproduction and migration. This involves attracting adults to breeding grounds and signaling reproductive status. The precise nature of these chemical cues and their role in the lamprey's olfactory system are significant areas of research (Venkatachalam, 2005).
Electrophysiological Studies
Electrophysiological evidence shows the sensitivity of female sea lampreys' olfactory organs to petromyzonol sulfate, indicating its role as a pheromone in the species' reproductive behavior. This research helps in understanding the olfactory capabilities and mating behavior of sea lampreys (Siefkes & Li, 2004).
Pheromone Conservation Across Species
Research indicates that petromyzonol sulfate, as part of a migratory pheromone, is employed by various lamprey species, suggesting a common evolutionary conservation across these species. This finding is significant for understanding the shared biological traits and behaviors among different lamprey species (Fine et al., 2004).
Synthesis and Olfactory Activity
Studies on the synthesis and olfactory activity of petromyzonol sulfate analogs provide insights into the specificity with which lampreys detect these compounds. This research is pivotal in understanding lamprey olfaction and can aid in the development of pheromone analogs for invasive species control (Burns et al., 2011).
Use in Trap Lures
Research on the efficacy of synthesized petromyzonol sulfate as a trap lure indicates its potential in attracting lampreys, especially in the presence of natural male odors. This application could be significant in the control and management of sea lamprey populations (Luehring et al., 2011).
Propriétés
Numéro CAS |
20311-93-7 |
|---|---|
Formule moléculaire |
C24H42O7S |
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate |
InChI |
InChI=1S/C24H42O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
Clé InChI |
BKZKSSHAWFCVDU-JLIFGLSWSA-N |
SMILES isomérique |
C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES canonique |
CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonymes |
5beta-petromyzonol sulfate petromyzonol sulfate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1234385.png)

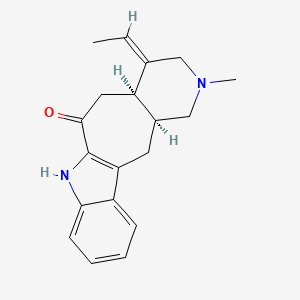
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)
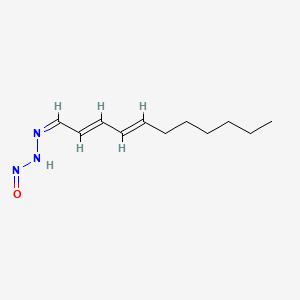

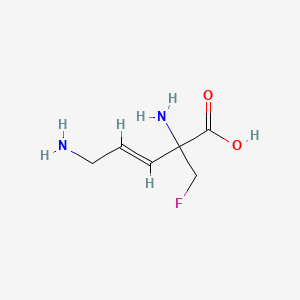
![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)
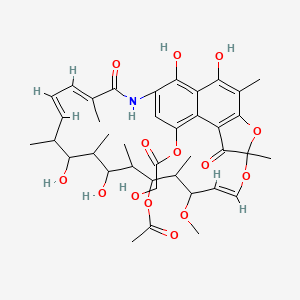
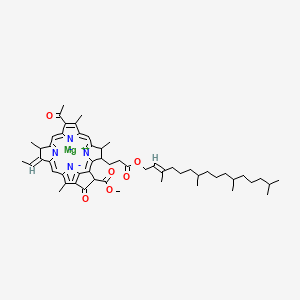

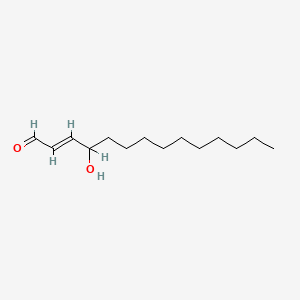
![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,4R,5R)-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B1234405.png)